2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a phenylpiperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with a suitable sulfonyl chloride under basic conditions to form the sulfonylated phenylpiperazine.
Coupling with Benzoyl Chloride: The sulfonylated phenylpiperazine is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.
Pharmacology: Studied for its interactions with biological targets such as receptors and enzymes.
Materials Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the central nervous system.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Pathways: Affecting signaling pathways that regulate cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYLHIXNRGSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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